N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE
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Overview
Description
N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amines and acylating agents. One common method involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine with 3-(2-methylpropanamido)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. It also disrupts the synthesis of essential biomolecules in microbial cells, resulting in their death .
Comparison with Similar Compounds
N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific structural features and biological activities. Similar compounds include:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer properties.
2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide: Studied for its antimicrobial activities.
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Exhibits significant cytotoxicity against cancer cell lines.
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-9(2)13(20)16-11-6-4-5-10(7-11)14(21)17-15-19-18-12(23-15)8-22-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACIAZRKHNILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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